molecular formula C19H18Cl2N2O5 B10869021 2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate

2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate

Cat. No.: B10869021
M. Wt: 425.3 g/mol
InChI Key: XMZMPBMIZWCQCO-UHFFFAOYSA-N
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Description

2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group and a methoxybenzoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps, starting with the preparation of 2,4-dichlorobenzaldehyde. This intermediate is then subjected to various reactions, including condensation and esterification, to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzaldehyde
  • 2,4-Dichlorobenzyl alcohol

Uniqueness

Compared to similar compounds, 2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H18Cl2N2O5

Molecular Weight

425.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate

InChI

InChI=1S/C19H18Cl2N2O5/c1-27-15-6-3-12(4-7-15)19(26)23-9-17(24)22-10-18(25)28-11-13-2-5-14(20)8-16(13)21/h2-8H,9-11H2,1H3,(H,22,24)(H,23,26)

InChI Key

XMZMPBMIZWCQCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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